![molecular formula C8H12ClF3O2S B13213982 [3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13213982.png)
[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H12ClF3O2S and a molecular weight of 264.69 g/mol . This compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of cyclohexyl intermediates . This process often requires specific reagents and catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of advanced fluorination techniques and sulfonylation reactions ensures the efficient production of [3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce trifluoromethylated cyclohexanones .
Scientific Research Applications
[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups into target molecules.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride involves its ability to act as a trifluoromethylating agent. The trifluoromethyl group can interact with various molecular targets, leading to changes in the chemical and physical properties of the target molecules. This interaction often involves the formation of covalent bonds with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Another trifluoromethylating agent used in organic synthesis.
Trifluoromethyltrimethylsilane: Commonly used for nucleophilic trifluoromethylation reactions.
Uniqueness
[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride is unique due to its combination of a cyclohexyl ring with a trifluoromethyl group and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C8H12ClF3O2S |
|---|---|
Molecular Weight |
264.69 g/mol |
IUPAC Name |
[3-(trifluoromethyl)cyclohexyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H12ClF3O2S/c9-15(13,14)5-6-2-1-3-7(4-6)8(10,11)12/h6-7H,1-5H2 |
InChI Key |
XQXMCMNDICVDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


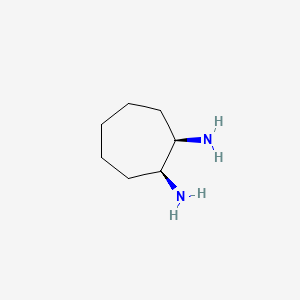
![tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13213907.png)
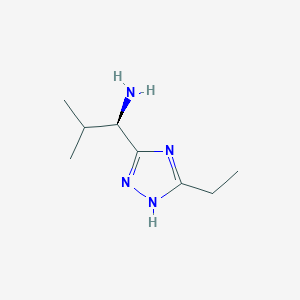
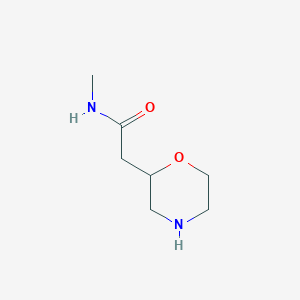
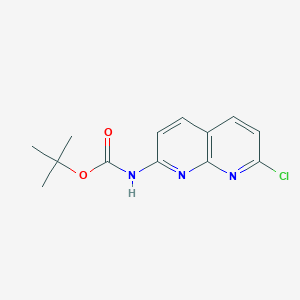


![2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride](/img/structure/B13213948.png)
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B13213956.png)
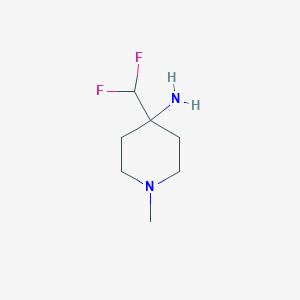
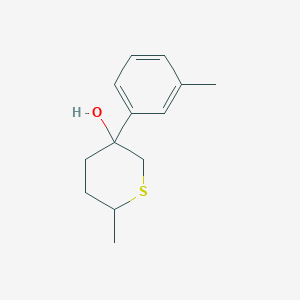

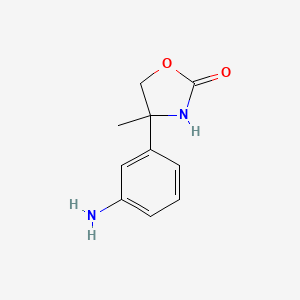
![Methyl({[(3R)-piperidin-3-yl]methyl})amine](/img/structure/B13213986.png)
